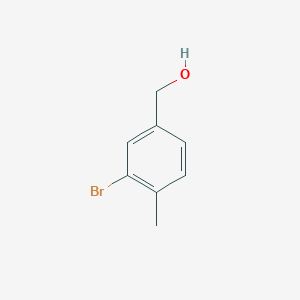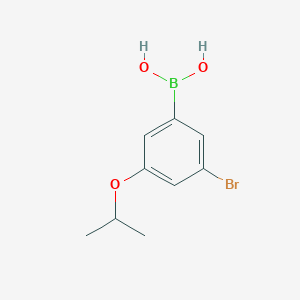
Chlorure de (formylméthyl)triphénylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Formylmethyl)triphenylphosphonium chloride, also known as 2-Oxoethyltriphenylphosphonium chloride, is a chemical compound with the molecular formula C20H18ClOP and a molecular weight of 340.78 g/mol . It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of various phosphorus ylides and as a reactant in hydroazidation reactions .
Applications De Recherche Scientifique
(Formylmethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is used as a reactant in various chemical reactions .
Mode of Action
(Formylmethyl)triphenylphosphonium chloride is used in hydroazidation reactions for the preparation of a-azido alcohols . It is also used in the preparation of a prodrug (2-hydroxyamino-vinyl)-triphenylphosphonium (HVTP), which acts as an inhibitor of peroxidase activity and apoptosis . Furthermore, it is used in intramolecular [4 + 3] cycloaddition reactions .
Biochemical Pathways
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may influence pathways involving peroxidase enzymes .
Result of Action
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may have effects on cellular processes involving these enzymes .
Action Environment
Its safety data sheet suggests that it should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Formylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with formaldehyde or acetaldehyde in the presence of hydrochloric acid . The reaction typically occurs under inert atmospheric conditions to prevent oxidation and degradation of the product. The compound is obtained as a solid with a melting point of 209-212°C .
Industrial Production Methods
Industrial production of (Formylmethyl)triphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Formylmethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Hydroazidation Reactions: Used in the preparation of α-azido alcohols.
Cycloaddition Reactions: Involved in intramolecular [4 + 3] cycloaddition reactions.
Prodrug Preparation: Utilized in the synthesis of prodrugs like (2-hydroxyamino-vinyl)-triphenyl-phosphonium, which inhibit peroxidase activity and apoptosis.
Common Reagents and Conditions
Common reagents used in reactions with (Formylmethyl)triphenylphosphonium chloride include aromatic amines, isopropanol, and various nucleophiles containing carbonyl groups . Reaction conditions often involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving (Formylmethyl)triphenylphosphonium chloride include α-azido alcohols, carbo- and heterocyclic systems, and various phosphorus ylides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
(Formylmethyl)triphenylphosphonium chloride is unique due to its specific ability to participate in hydroazidation and cycloaddition reactions, as well as its role in the preparation of prodrugs that inhibit peroxidase activity and apoptosis . Its stability and reactivity under various conditions make it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
62942-43-2 |
|---|---|
Formule moléculaire |
C20H18BrOP |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
2-oxoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H18OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1 |
Clé InChI |
ONKFMORVDUPLGP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
2-Oxoethyl)triphenyl-phosphonium Chloride; (2-Oxoethyl)triphenylphosphonium Chloride; F 0031 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)










